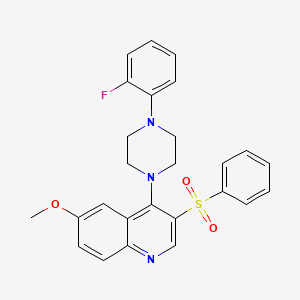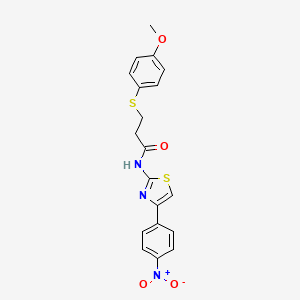![molecular formula C24H20ClFN4OS2 B2890357 1-((2-chloro-4-fluorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1223858-08-9](/img/no-structure.png)
1-((2-chloro-4-fluorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2-chloro-4-fluorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C24H20ClFN4OS2 and its molecular weight is 499.02. The purity is usually 95%.
BenchChem offers high-quality 1-((2-chloro-4-fluorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((2-chloro-4-fluorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
A key area of scientific research for compounds similar to 1-((2-chloro-4-fluorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one includes the synthesis and evaluation of antimicrobial activities. Studies have demonstrated the preparation of fused pyrimidines and their derivatives, showcasing their potential in combating microbial threats. The antimicrobial activity of these compounds is a significant focus, providing insights into their potential therapeutic applications. For instance, Hossain and Bhuiyan (2009) synthesized various thieno and furopyrimidine derivatives, evaluating their antimicrobial activities to explore their utility in medicinal chemistry (Hossain & Bhuiyan, 2009).
Antitumor Potential
Another critical area of research is the investigation into the antitumor potential of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin derivatives. These compounds have been identified for their promising antiproliferative activity against various cancer cell lines. The design and synthesis of these derivatives aim to uncover new therapeutic agents for cancer treatment. Notably, Lauria et al. (2013) discovered that certain derivatives exhibited significant antitumor activity, highlighting their potential in oncology (Lauria et al., 2013).
Heterocyclic Chemistry Innovations
The field of heterocyclic chemistry has also seen advancements through the synthesis of novel thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one derivatives. These efforts aim to expand the chemical space and explore new biological activities associated with these compounds. For example, Davoodnia et al. (2008) focused on creating new pyrido[3′,2′:4,5]thieno[2,3-e]-[1,2,4]triazolo[4,3-a] pyrimidin-5(4H)-ones through heterocyclization processes, contributing to the diversity of structures within this chemical class (Davoodnia et al., 2008).
Molecular Self-Assembly and Organic Electronics
Research into the molecular self-assembly of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin derivatives has unveiled potential applications in organic electronics, particularly in organic light-emitting diodes (OLEDs). The self-assembly properties of these compounds can lead to novel material structures with unique electronic properties. Liu et al. (2008) reported the synthesis of a 1,2,4-triazolo[1,5-a]pyrimidine derivative that self-assembled into supramolecular microfibers with blue organic light-emitting properties, illustrating the intersection between organic chemistry and materials science (Liu et al., 2008).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-((2-chloro-4-fluorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one' involves the synthesis of two key intermediates, followed by their coupling to form the final product. The first intermediate is 4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one, which is then coupled with 2-chloro-4-fluorobenzylthiol to form the final product.", "Starting Materials": [ "4-isopropylbenzaldehyde", "thiourea", "ethyl acetoacetate", "2-chloro-4-fluorobenzyl chloride", "sodium hydride", "4-isopropylbenzylamine", "2-chloro-4-fluorobenzylthiol" ], "Reaction": [ "Step 1: Synthesis of 4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one", "a. Condensation of 4-isopropylbenzaldehyde with thiourea to form 4-isopropylbenzylthiourea", "b. Cyclization of 4-isopropylbenzylthiourea with ethyl acetoacetate in the presence of sodium hydride to form 4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one", "Step 2: Synthesis of 1-((2-chloro-4-fluorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one", "a. Reaction of 2-chloro-4-fluorobenzyl chloride with sodium hydride to form 2-chloro-4-fluorobenzylthiol", "b. Coupling of 4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one with 2-chloro-4-fluorobenzylthiol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product" ] } | |
Número CAS |
1223858-08-9 |
Nombre del producto |
1-((2-chloro-4-fluorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one |
Fórmula molecular |
C24H20ClFN4OS2 |
Peso molecular |
499.02 |
Nombre IUPAC |
12-[(2-chloro-4-fluorophenyl)methylsulfanyl]-8-[(4-propan-2-ylphenyl)methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
InChI |
InChI=1S/C24H20ClFN4OS2/c1-14(2)16-5-3-15(4-6-16)12-29-22(31)21-20(9-10-32-21)30-23(29)27-28-24(30)33-13-17-7-8-18(26)11-19(17)25/h3-11,14H,12-13H2,1-2H3 |
Clave InChI |
LKIFAEJHOYYSFF-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N4C2=NN=C4SCC5=C(C=C(C=C5)F)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![dimethyl 1-[2-(methoxycarbonyl)-3-thienyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2890275.png)
![1-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-propan-2-ylurea](/img/structure/B2890276.png)
![N-(3,4-dimethoxyphenethyl)-4-((6-((2-((3-methoxypropyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2890277.png)
![N-(2,5-dimethylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2890278.png)

![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2890282.png)

![N~1~-(2-chlorophenyl)-2-[3-cyclopropyl-5-(1-pyrrolidinylcarbonyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B2890287.png)
![5-(2-methoxyethyl)-7-(4-methylpiperidine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2890289.png)

![1-[(2-chlorophenyl)methyl]-N-(4-methoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2890292.png)
![4-{1-[(2-Chloropyridin-3-yl)sulfonyl]piperidine-4-carbonyl}-3-phenylpiperazin-2-one](/img/structure/B2890294.png)
![2-[4-(Trifluoromethyl)furan-2-yl]acetonitrile](/img/structure/B2890296.png)
![5-(4-bromophenyl)-2-(4-chlorophenyl)-3-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2890297.png)